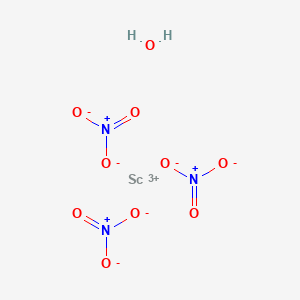
Scandium(III) nitrate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scandium(III) nitrate hydrate is a compound with the linear formula Sc(NO3)3·xH2O . It has a molecular weight of 230.97 (on an anhydrous basis) . It is used as an oxidizing agent in organic synthesis and finds applications in the optical coatings, electronic ceramics, and laser industries .
Synthesis Analysis
The thermal decomposition of scandium nitrate is a complex process, which begins with the simultaneous condensation of 4 mol of the initial monomer Sc(NO3)3·6H2O . The resulting cyclic tetramer Sc4O4(NO3)4·2H2O gradually loses azeotrope H2O–HNO3, and an intermediate oxynitrate Sc4O5(NO3)2 is formed . At higher temperatures, this oxynitrate is destroyed leaving behind unstable dimer Sc4O6 which is transformed into scandium oxide .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CON+O.CON+O.CON+O.[H]O[H].[Sc] . It has multiple hydrated forms, including the dihydrate, trihydrate, and tetrahydrate .Chemical Reactions Analysis
Scandium nitrate has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes . The catalytic success of scandium nitrate can be increased by modifying its structure in ways such as adding a co-catalyst .Physical And Chemical Properties Analysis
This compound is a white solid that dissolves in water and ethanol . It has a degree of hydration of approximately 4 . It is available in the form of powder and chunks .科学的研究の応用
Complex Formation and Ion-Exchange Studies : Scandium(III) complexes with chloride and nitrate ions have been studied, revealing their stability constants and complex formation behavior. This has implications for ion-exchange processes and the understanding of scandium's chemical behavior (Sekine & Hasegawa, 1966).
Extraction Studies : The distribution of scandium(III) between organic solutions and aqueous media, such as perchlorate, nitrate, and chloride solutions, has been investigated. These studies are essential for developing methods to extract scandium(III) efficiently for various applications (Sekine, Hamada, & Sakairi, 1966).
Hydrolytic Behavior : The hydrolytic behavior of scandium(III) in potassium nitrate solutions has been characterized, providing insights into the species formed during hydrolysis, which is crucial for understanding its reactivity in various environments (Brown, Ellis, & Sylva, 1983).
Structural Characterization in Solutions and Hydrates : Studies have characterized the hydrated scandium(III) ion and its hydrolysis complexes in solutions and crystalline hydrates, contributing to the knowledge of scandium's coordination chemistry and hydration properties (Lindqvist-Reis, Persson, & Sandström, 2006).
Synthesis of Scandium Complexes : Research on the synthesis of scandium complexes, such as dimeric scandium bis(μ-methoxy) complexes, adds to our understanding of scandium's coordination chemistry and potential applications in materials science (Cotton et al., 2008).
Construction of Coordination Polymers : The reaction of scandium chloride and nitrate with organic ligands to form coordination polymers illustrates scandium's potential in creating novel materials with specific structural properties (Dietzel, Blom, & Fjellvåg, 2006).
Thermoelectric Applications : Research on epitaxial ScN thin films suggests scandium nitrate's potential in thermoelectric applications, highlighting its usefulness in semiconductor technology (Rao et al., 2020).
Aqueous Chemistry for Biological Applications : The aqueous chemistry of scandium(III), including its complexes, is explored for potential applications in nuclear medicine, emphasizing its emerging role in biological systems (Vaughn, Koller, & Boros, 2021).
作用機序
Target of Action
Scandium(III) nitrate hydrate primarily targets the fabrication of dense and crack-free scandium-stabilized zirconia (ScSZ) thin films and the preparation of scandium-incorporated indium oxide semiconductors . These targets play a crucial role in the optical coatings, electronic ceramics, and laser industries .
Mode of Action
this compound interacts with its targets by acting as a precursor in the fabrication process . It is used in the electrostatic spray deposition technique to create ScSZ thin films . Additionally, it is involved in the preparation of scandium-incorporated indium oxide semiconductors, which act as an electron transport layer in a light-emitting field-effect transistor (LEFET) .
Biochemical Pathways
It has been found to be a successful catalyst in chemical reactions such as the beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor for the fabrication of ScSZ thin films and scandium-incorporated indium oxide semiconductors . These materials have significant applications in various industries, including optical coatings, electronic ceramics, and lasers .
Action Environment
this compound is hygroscopic and should be stored away from heat, sparks, open flames, and hot surfaces . It is also sensitive to exposure to moist air or water . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Scandium(III) nitrate hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
将来の方向性
Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc4O3(NO3)3·6.5H2O . At 140–220 °C, Sc4O5(NO3)3 is formed .
Relevant Papers The properties and thermal decomposition of scandium nitrates were investigated with all the particulars for the last time in the 1960s–1970s . More recent studies have focused on the thermogravimetric study of the scandium nitrate hexahydrate thermolysis and computer modeling of intermediate oxynitrates .
生化学分析
Biochemical Properties
Scandium(III) nitrate hydrate has been found to form clusters when in an aqueous solution, which can affect its behavior and properties in various ways . It has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .
Cellular Effects
The biological effects of scandium refer to the bioactivity, behavior, and toxicity of Scandium element or compounds in cells, tissues, organs, and organisms . Several biochemical effects of this compound have been recognized for decades and widely utilized for the replacement of toxic heavy metals in technological applications .
Molecular Mechanism
Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc 4 O 3 (NO 3) 3 ·6.5H 2 O. At 140–220 °C, Sc 4 O 5 (NO 3) 3 is formed . The molecular mechanics method used for comparison of the potential energies of consecutive products of thermal decomposition permits an evaluation of their stability and a proper interpretation of experimental data .
Temporal Effects in Laboratory Settings
The thermal decomposition of this compound is a complex process . The resulting cyclic tetramer Sc4O4(NO3)4·2H2O gradually loses azeotrope H2O–HNO3, and an intermediate oxynitrate Sc4O5(NO3)2 is formed . At higher temperature, this oxynitrate is destroyed leaving behind unstable dimer Sc4O6 which is transformed into scandium oxide .
Dosage Effects in Animal Models
In male wistar rats exposed to scandium chloride via intraperitoneal injection, only 0.0063% of administered Sc is dose-dependently excreted via urine within 24 h . The administration of this compound would induce a significant decrease of urine volume and creatinine, and a significant increase of β-2-microglobulin and N -acetyl-beta- d -glucosaminidase .
Metabolic Pathways
The bioavailability of this compound is very low, so it is considered as a metal of low toxicity . Nevertheless, the contents of scandium are detectable in a wide variety of tissues in many species including human beings .
Transport and Distribution
This compound is extensively deposited in the liver and spleen, while Sc-EDTA is rapidly taken up by the kidney with subsequent elimination via the urine .
特性
IUPAC Name |
scandium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQULVNEUCEVQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N3O10Sc |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

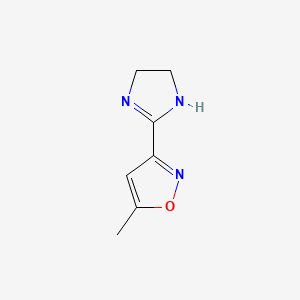
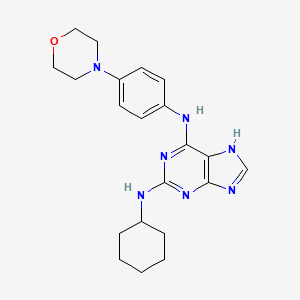

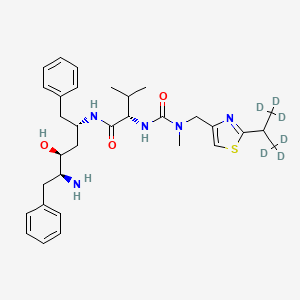
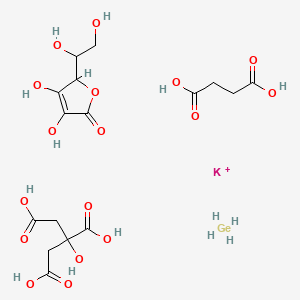
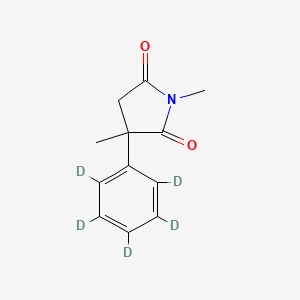



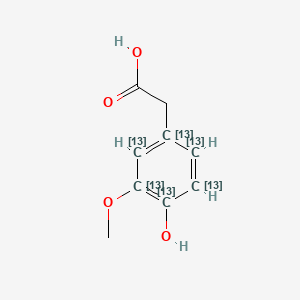
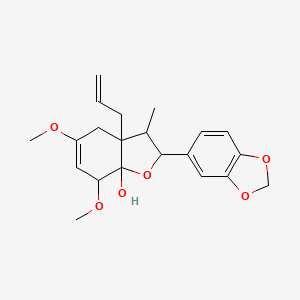
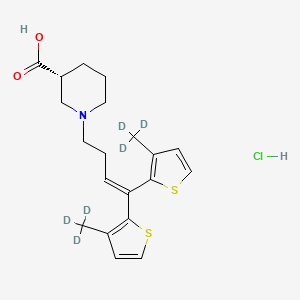

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)